

3-Ethyl-5-methylphenol CAS number 698-71-5

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Compound of Interest

Compound Name: 3-Ethyl-5-methylphenol

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An In-depth Technical Guide to 3-Ethyl-5-methylphenol (CAS 698-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylphenol, with CAS Registry Number 698-71-5, is an organic aromatic compound belonging to the class of meta-cresols.[1] Structurally, it is a phenol substituted with a methyl group and an ethyl group at positions 3 and 5, respectively.[1] This alkylphenol is recognized as a bioactive chemical and serves as a valuable intermediate in organic synthesis. [2][3] Its presence has been identified in natural sources such as wild rice (Zizania aquatica), and it is of interest for its potential biological activities, characteristic of the cresol subclass.[1] [4] This document provides a comprehensive technical overview of its properties, synthesis, and potential research applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of **3-Ethyl-5-methylphenol** are summarized below. Data has been aggregated from established chemical databases.

Physicochemical Data



Property	Value	Source(s)
IUPAC Name	3-ethyl-5-methylphenol	[5]
Synonyms	5-Ethyl-m-cresol, 3-Methyl-5- ethylphenol	[3][6]
CAS Number	698-71-5	[7]
Molecular Formula	C ₉ H ₁₂ O	[2]
Molecular Weight	136.19 g/mol	[2][5]
Appearance	Solid	[5]
Melting Point	51.6 - 54 °C	[5][7]
Boiling Point	232.8 - 233.5 °C (at 760 mmHg)	[2][7]
Density	0.994 g/cm ³	[2]
Water Solubility	2.32 mg/mL at 25 °C	[5][6]
LogP	2.8 - 2.91	[5][8]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **3-Ethyl-5-methylphenol**.

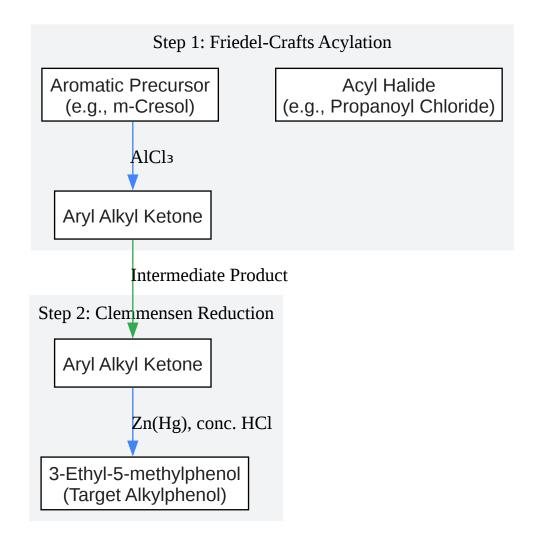


Spectroscopic Technique	Key Data Points	Source(s)
Mass Spectrometry (GC-MS, EI)	Major m/z peaks: 121 (100%), 136 (55%), 91 (24%), 77 (22%)	[5][9]
Infrared (IR) Spectroscopy	Vapor phase and KBr-pellet spectra available from spectral databases.	[5][10]
¹ H NMR Spectroscopy	Predicted shifts include aromatic protons (6.5-7.0 ppm), phenolic -OH (variable, ~5.0 ppm), ethyl -CH ₂ - (~2.6 ppm), ethyl -CH ₃ (~1.2 ppm), and methyl -CH ₃ (~2.3 ppm).	N/A
¹³ C NMR Spectroscopy	Predicted shifts include aromatic carbons (~110-155 ppm), ethyl -CH ₂ - (~29 ppm), ethyl -CH ₃ (~16 ppm), and methyl -CH ₃ (~21 ppm).	N/A

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **3-Ethyl-5-methylphenol** is sparse, a classical and highly effective two-step method for preparing alkylphenols involves the Friedel-Crafts acylation of a precursor followed by the Clemmensen reduction of the resulting ketone. [11][12] This sequence provides a robust framework for its potential synthesis.





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Caption: General synthetic workflow for alkylphenols.

Experimental Protocol 1: Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of an activated aromatic ring, a key C-C bond-forming reaction.[13][14]

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
 magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a pressureequalizing dropping funnel.
- Reagent Charging: Charge the flask with the aromatic precursor (1.0 eq) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene). Cool the flask to 0 °C in an ice bath.



- Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 2.5 eq) to the stirred solution in portions. The product ketone forms a complex with the Lewis acid, often necessitating more than a stoichiometric amount.[13][14]
- Acylating Agent Addition: Add the acyl halide (e.g., propanoyl chloride, 1.0 eq) dropwise from the dropping funnel, maintaining the temperature at 0-5 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane, 3x).
- Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude aryl alkyl ketone can be purified further by column chromatography or distillation.

Experimental Protocol 2: Clemmensen Reduction

This protocol reduces the aryl alkyl ketone intermediate to the final alkylphenol product. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[11][12][15]

- Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, briefly wash granular zinc (10 eq) with 5% HCl to activate the surface. Decant the acid and cover the zinc with a 5% aqueous solution of mercury(II) chloride (HgCl₂). Swirl the mixture for 5-10 minutes. Decant the HgCl₂ solution and wash the resulting amalgam with distilled water (3x).
- Apparatus Setup: Place the freshly prepared zinc amalgam in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Reaction Mixture: Add the aryl alkyl ketone (1.0 eq), concentrated hydrochloric acid, water, and toluene to the flask.



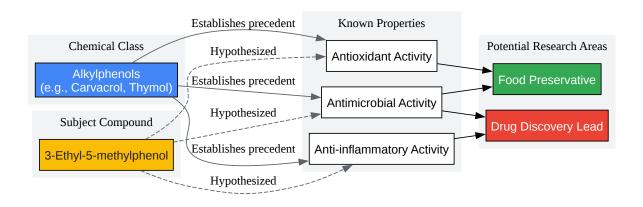
- Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reduction occurs on the surface of the zinc.[12] Additional portions of concentrated HCl may be required during the reaction (e.g., every 6 hours) to maintain a strongly acidic environment.[16]
- Reaction Monitoring: Continue refluxing for 24-48 hours, monitoring the disappearance of the ketone by TLC.
- Workup: After the reaction is complete, allow the mixture to cool to room temperature.
 Carefully decant the liquid from the excess zinc amalgam.
- Extraction: Transfer the liquid to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or toluene, 3x).
- Purification: Combine the organic extracts, wash with water, then with saturated NaHCO₃ solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The final product, 3-Ethyl-5-methylphenol, can be purified by vacuum distillation or recrystallization.

Biological Activity and Applications

While **3-Ethyl-5-methylphenol** is designated as a bioactive chemical, specific studies detailing its mechanism of action or its role in signaling pathways are not prevalent in the public literature.[17] However, its structural similarity to other well-researched alkylphenols, such as carvacrol and thymol, suggests potential areas for investigation.[18]

- Antimicrobial Potential: Many phenolic compounds, particularly alkylphenols like carvacrol, exhibit significant antibacterial and antifungal properties.[3][18] This makes 3-Ethyl-5methylphenol a candidate for screening in antimicrobial assays.
- Antioxidant Activity: The phenol moiety is a well-known scavenger of free radicals. It is
 reasonable to infer that 3-Ethyl-5-methylphenol would exhibit antioxidant activity, a property
 valuable in both pharmaceutical and industrial contexts.[19]
- Chemical Intermediate: It is primarily used in the synthesis of other chemical intermediates.
 [3] Its functional groups (hydroxyl and an aromatic ring) allow for a variety of subsequent chemical modifications.





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Caption: Logical relationships and potential research avenues.

Safety and Handling

3-Ethyl-5-methylphenol is considered a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Classification

Pictogram(s)	Signal Word	Hazard Statements
	Danger	H302: Harmful if swallowed.[5]
≥ alt text		H315: Causes skin irritation.[5]
⊋alt text		H318: Causes serious eye
acc text	Danger	damage.[5] H335: May cause
尾 alt text		respiratory irritation.[5] H400:
		Very toxic to aquatic life.[5][20]

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